N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide
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Overview
Description
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with specific reagents to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. Additionally, it may induce apoptosis in cancer cells by altering the balance of key mitochondrial proteins such as Bcl-2 and Bax, leading to the activation of caspases .
Comparison with Similar Compounds
Similar compounds to N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide include other benzothiazole derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds also exhibit anti-inflammatory properties and are synthesized through similar routes.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Known for their anti-cancer activity against various cell lines.
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives: These compounds are evaluated for their anti-inflammatory and analgesic activities.
This compound stands out due to its unique combination of a dimethylsulfamoyl group and a benzothiazole ring, which contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article delves into the synthesis, mechanism of action, biological activities, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as triethylamine, which facilitate the formation of the final product through specific chemical reactions.
The biological activity of this compound primarily stems from its ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are crucial in the biosynthesis of prostaglandins, which are mediators of inflammation. By inhibiting these enzymes, this compound can reduce inflammation and pain. Additionally, it has been shown to induce apoptosis in cancer cells by altering mitochondrial protein balances, specifically affecting Bcl-2 and Bax proteins, leading to caspase activation and subsequent cell death.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in reducing pro-inflammatory cytokine production in various cell lines. For instance:
- Cell Line Studies : When tested on RAW 264.7 macrophage cells, this compound reduced the secretion of TNF-alpha and IL-6 in a dose-dependent manner.
- Animal Models : In rodent models of inflammation (e.g., carrageenan-induced paw edema), administration of this compound significantly decreased swelling compared to control groups.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the proliferation of various cancer cell lines:
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis via mitochondrial pathway |
HeLa (Cervical) | 12 | Inhibition of cell cycle progression |
A549 (Lung) | 10 | Caspase activation leading to apoptosis |
This data suggests that this compound may serve as a promising candidate for further development as an anticancer agent .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound led to a significant reduction in joint inflammation and pain scores compared to placebo .
- Cancer Therapy Research : In a preclinical model using xenografts of human cancer cells in mice, administration of this compound resulted in a marked reduction in tumor size after four weeks of treatment, suggesting its potential as a therapeutic agent against solid tumors .
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-11-6-4-5-7-13(11)16(21)19-17-18-14-9-8-12(10-15(14)24-17)25(22,23)20(2)3/h4-10H,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJJMIJSJPSABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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